

# Favipiravir for COVID-19: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on the efficacy and safety of **Favipiravir** for the treatment of COVID-19. The data presented is compiled from multiple systematic reviews and meta-analyses, offering an objective comparison of **Favipiravir**'s performance against placebo or other standard care treatments. Detailed experimental protocols for key cited clinical trials are provided to support further research and development.

## Efficacy of Favipiravir: A Quantitative Overview

The efficacy of **Favipiravir** in treating COVID-19 has been evaluated across various clinical endpoints. The following tables summarize the quantitative data from several meta-analyses, providing a comparative view of its impact on viral clearance, clinical improvement, and other critical outcomes.

Table 1: Viral Clearance



| Outcome                      | Favipiravir<br>Group | Comparator<br>Group | Odds Ratio<br>(OR) / Risk<br>Ratio (RR)<br>(95% CI) | Citation |
|------------------------------|----------------------|---------------------|-----------------------------------------------------|----------|
| Viral Clearance<br>at Day 7  | 65.42%               | 43.42%              | OR = 2.49 (1.19–<br>5.22)                           | [1]      |
| Viral Clearance<br>at Day 14 | 88.9%                | 78.79%              | OR = 2.19 (0.69–6.95)                               | [1]      |
| Viral Clearance<br>at Day 14 | -                    | -                   | RR = 1.11 (0.98-<br>1.25)                           | [2]      |

Table 2: Clinical Improvement

| Outcome                                   | Favipiravir<br>Group | Comparator<br>Group | Odds Ratio<br>(OR) / Risk<br>Ratio (RR)<br>(95% CI) | Citation |
|-------------------------------------------|----------------------|---------------------|-----------------------------------------------------|----------|
| Clinical<br>Improvement at<br>Day 7       | 54.33%               | 34.40%              | OR = 1.60 (1.03–<br>2.49)                           | [1]      |
| Clinical<br>Improvement at<br>Day 14      | 84.63%               | 65.77%              | OR = 3.03 (1.17–7.80)                               | [1]      |
| Clinical<br>Improvement at<br>Day 7       | -                    | -                   | RR = 1.24 (1.09-<br>1.41)                           | [2]      |
| Time to Clinical<br>Improvement<br>(Days) | -                    | -                   | MD = -0.80<br>(-2.74, 1.14)                         | [3]      |

Table 3: Mortality and Disease Progression



| Outcome                                                 | Favipiravir<br>Group | Comparator<br>Group | Odds Ratio<br>(OR) / Risk<br>Ratio (RR)<br>(95% CI) | Citation |
|---------------------------------------------------------|----------------------|---------------------|-----------------------------------------------------|----------|
| Mortality                                               | -                    | -                   | RR = 0.77 (0.26-<br>2.19)                           | [4]      |
| ICU Admission                                           | -                    | -                   | RR = 1.13 (0.49–<br>2.59)                           | [5]      |
| Need for<br>Supplementary<br>Oxygen                     | 16.91%               | 14.32%              | RR = 1.18 (0.83,<br>1.68)                           | [3]      |
| Progression to<br>Invasive<br>Mechanical<br>Ventilation | -                    | -                   | RR = 0.86 (0.68<br>to 1.09)                         | [6]      |

### **Safety Profile of Favipiravir**

The safety of **Favipiravir** has been a key consideration in its clinical evaluation. While generally well-tolerated, some adverse events have been reported more frequently in patients receiving the drug.

Table 4: Adverse Events

| Outcome                   | Favipiravir<br>Group | Comparator<br>Group | Risk Ratio<br>(RR) (95% CI) | Citation |
|---------------------------|----------------------|---------------------|-----------------------------|----------|
| Overall Adverse<br>Events | -                    | -                   | RR = 1.27 (1.05<br>to 1.54) | [6]      |
| Serious Adverse<br>Events | -                    | -                   | RR = 1.04 (0.76<br>to 1.42) | [6]      |

## **Experimental Protocols of Key Clinical Trials**



To provide a deeper understanding of the evidence base, this section details the methodologies of key clinical trials that have been influential in the meta-analyses of **Favipiravir** for COVID-19.

### Cai et al. (2020): An Open-Label Control Study

- Study Design: An open-label, controlled study conducted in Shenzhen, China.[7]
- Participants: Hospitalized patients with laboratory-confirmed COVID-19.[7]
- Intervention:
  - Favipiravir Group (n=35): Received Favipiravir (1600 mg twice daily on day 1, followed by 600 mg twice daily for up to 14 days) plus interferon-α inhalation.[7]
  - Control Group (n=45): Received lopinavir/ritonavir (400 mg/100 mg twice daily for up to 14 days) plus interferon-α inhalation.[7]
- Primary Outcomes: Time to viral clearance and improvement in chest imaging.[7]
- Key Findings: The **Favipiravir** group showed a significantly shorter median time to viral clearance (4 days vs. 11 days) and a higher rate of improvement in chest imaging compared to the control group.[7]

### Chen et al. (2020): A Randomized Clinical Trial

- Study Design: A prospective, randomized, controlled, open-label multicenter trial in China.[8]
- Participants: Adult patients with confirmed COVID-19.[8]
- Intervention:
  - Favipiravir Group (n=120): Received conventional therapy plus Favipiravir (1600 mg twice on the first day, followed by 600 mg twice daily) for 10 days.
  - Arbidol Group (n=120): Received conventional therapy plus Arbidol (200 mg three times a day) for 10 days.



- Primary Outcome: Clinical recovery rate at Day 7.[8]
- Key Findings: There was no significant difference in the clinical recovery rate at day 7
  between the two groups. However, the Favipiravir group showed shorter median times to
  fever reduction and cough relief.

# Ivashchenko et al. (2021): A Phase II/III Multicenter Randomized Clinical Trial

- Study Design: An adaptive, multicenter, open-label, randomized, phase II/III clinical trial in Russia.[5][9]
- Participants: Hospitalized patients with moderate COVID-19.[9]
- Intervention:
  - Favipiravir Group 1 (n=20): Received AVIFAVIR (Favipiravir) 1600 mg twice daily on Day
     1, followed by 600 mg twice daily on Days 2–14.[5]
  - Favipiravir Group 2 (n=20): Received AVIFAVIR (Favipiravir) 1800 mg twice daily on Day
     1, followed by 800 mg twice daily on Days 2–14.[5]
  - Control Group (n=20): Received standard of care according to Russian guidelines for the treatment of COVID-19.[5]
- Primary Outcome: Viral clearance.[9]
- Key Findings: The study reported that AVIFAVIR enabled SARS-CoV-2 viral clearance in 62.5% of patients within 4 days and was found to be safe and well-tolerated.[9]

## Visualizing the Evidence and Mechanism

To further aid in the comprehension of the research process and the drug's mechanism, the following diagrams are provided.





Click to download full resolution via product page

PRISMA flow diagram of the study selection process.[1]





Click to download full resolution via product page

Mechanism of action of Favipiravir.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Favipiravir for the treatment of patients with COVID-19: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of Favipiravir in treatment of COVID-19: a systematic review and meta-analysis of clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Favipiravir in Treating COVID-19 Patients: A Meta-Analysis of Randomized Control Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy and safety of Favipiravir in treatment of COVID-19: a systematic review and meta-analysis of clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir for treating COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. AVIFAVIR for Treatment of Patients With Moderate Coronavirus Disease 2019 (COVID-19): Interim Results of a Phase II/III Multicenter Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Favipiravir for COVID-19: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1662787#meta-analysis-of-clinical-trials-on-favipiravir-for-covid-19]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com